molecular formula C19H23N3O B12594437 2,7-Diazaspiro[4.4]nonane, 2-methyl-7-(5-phenoxy-3-pyridinyl)- CAS No. 646056-61-3

2,7-Diazaspiro[4.4]nonane, 2-methyl-7-(5-phenoxy-3-pyridinyl)-

Cat. No.: B12594437
CAS No.: 646056-61-3
M. Wt: 309.4 g/mol
InChI Key: YFQVDQMEPNHDBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,7-Diazaspiro[44]nonane, 2-methyl-7-(5-phenoxy-3-pyridinyl)- is a complex organic compound known for its unique spirocyclic structure This compound is characterized by a spiro junction where two rings are connected through a single atom, creating a rigid and stable framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Diazaspiro[4.4]nonane, 2-methyl-7-(5-phenoxy-3-pyridinyl)- typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of a pyridine derivative, followed by the introduction of phenoxy and methyl groups. The final step often involves the cyclization to form the spiro structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

2,7-Diazaspiro[4.4]nonane, 2-methyl-7-(5-phenoxy-3-pyridinyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

2,7-Diazaspiro[4.4]nonane, 2-methyl-7-(5-phenoxy-3-pyridinyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 2,7-Diazaspiro[4.4]nonane, 2-methyl-7-(5-phenoxy-3-pyridinyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 2,7-Diazaspiro[4.4]nonane-2-carboxylate
  • 2-Methyl-2,7-diazaspiro[4.4]nonane
  • tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate

Uniqueness

What sets 2,7-Diazaspiro[4.4]nonane, 2-methyl-7-(5-phenoxy-3-pyridinyl)- apart from similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the phenoxy and pyridinyl groups enhances its potential for specific interactions with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

646056-61-3

Molecular Formula

C19H23N3O

Molecular Weight

309.4 g/mol

IUPAC Name

7-methyl-2-(5-phenoxypyridin-3-yl)-2,7-diazaspiro[4.4]nonane

InChI

InChI=1S/C19H23N3O/c1-21-9-7-19(14-21)8-10-22(15-19)16-11-18(13-20-12-16)23-17-5-3-2-4-6-17/h2-6,11-13H,7-10,14-15H2,1H3

InChI Key

YFQVDQMEPNHDBA-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2(C1)CCN(C2)C3=CC(=CN=C3)OC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.